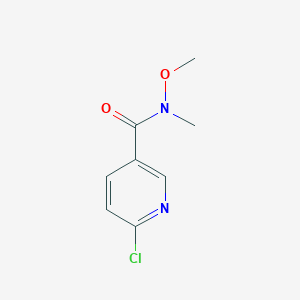

6-chloro-N-methoxy-N-methylnicotinamide

Übersicht

Beschreibung

6-chloro-N-methoxy-N-methylnicotinamide is a chemical compound with the molecular formula C8H9ClN2O2 It is a derivative of nicotinamide, which is a form of vitamin B3

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-methoxy-N-methylnicotinamide typically involves the chlorination of nicotinamide followed by methylation and methoxylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methylating agents like methyl iodide or dimethyl sulfate. The reactions are usually carried out under controlled temperatures and in the presence of suitable solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.

Analyse Chemischer Reaktionen

Oxidation Reactions

The pyridine ring and substituents undergo oxidation under controlled conditions:

Mechanistic Insight :

Oxidation primarily targets the electron-deficient pyridine ring. The chloro group directs electrophilic attacks to the 2- and 4-positions, while the methoxy group stabilizes intermediates through resonance .

Reduction Reactions

Reductive transformations focus on the amide and halogen groups:

Key Observation :

LiAlH₄ selectively reduces the amide carbonyl to an amine without altering the chloro substituent, whereas catalytic hydrogenation removes chlorine but requires careful pressure control to avoid ring saturation .

Nucleophilic Substitution

The chloro group at the 6-position participates in SNAr (nucleophilic aromatic substitution):

Regioselectivity :

Substitution occurs exclusively at the 6-position due to the electron-withdrawing effects of the adjacent carbonyl group, which activates the ring for nucleophilic attack .

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

Stability Note :

The compound resists ambient hydrolysis but degrades rapidly in strongly acidic environments, making it unsuitable for prolonged storage in low-pH formulations.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

Limitation :

The methoxy group occasionally inhibits catalysis by coordinating to palladium, necessitating ligand optimization .

Thermal Degradation

Pyrolysis studies reveal decomposition pathways:

| Temperature Range | Major Degradation Products | Mechanism |

|---|---|---|

| 200–250°C | CO, CH₃Cl, NH₃ | Cleavage of amide and methoxy groups |

| >300°C | Polycyclic aromatic hydrocarbons | Ring fusion and dehydrogenation |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

6-Chloro-N-methoxy-N-methylnicotinamide is primarily utilized as an intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural properties enhance drug efficacy and specificity, making it a valuable compound in drug formulation.

- Mechanism of Action : The compound has been shown to interact with various biological pathways, including enzyme inhibition related to cell proliferation. This suggests potential anticancer effects and applications in treating other diseases.

- Case Study : A study indicated that derivatives of this compound exhibited significant anti-inflammatory properties in a rat model of rheumatoid arthritis, leading to reduced inflammation markers and improved cartilage integrity .

Agricultural Chemicals

In agricultural chemistry, this compound is employed in formulating agrochemicals. Its effectiveness in pest control contributes to sustainable farming practices while minimizing environmental impact.

- Application : The compound is integrated into formulations that target specific pests without harming beneficial organisms, supporting integrated pest management strategies.

- Research Findings : Studies have demonstrated that formulations containing this compound reduce pest populations effectively while maintaining crop health .

Biochemical Research

The compound plays a significant role in biochemical research, particularly in studies related to enzyme inhibition and metabolic pathways.

- Enzyme Inhibition : Research indicates that this compound can inhibit enzymes involved in critical metabolic processes, providing insights into disease mechanisms.

- Data Table: Biological Activities Summary

Material Science

The unique properties of this compound make it a candidate for developing advanced materials such as polymers and coatings.

- Durability : Its incorporation into materials enhances durability and resistance to environmental factors, making it suitable for various industrial applications.

- Research Insights : Investigations into its polymerization behavior have shown promising results for creating high-performance materials .

Cosmetic Formulations

Emerging research suggests potential applications of this compound in cosmetic formulations due to its possible skin benefits.

- Anti-aging Properties : The compound's antioxidant activity may contribute to anti-aging effects, appealing to the growing demand for effective skincare solutions.

- Case Studies : Preliminary studies have indicated improvements in skin hydration and elasticity when incorporated into topical formulations .

Synthesis and Production Methods

The synthesis of this compound typically involves chlorination of nicotinamide followed by methylation and methoxylation under controlled conditions to ensure high yield and purity.

Biologische Aktivität

6-Chloro-N-methoxy-N-methylnicotinamide (C₈H₉ClN₂O₂) is a chemical compound derived from nicotinamide, recognized for its unique structural features that contribute to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features:

- Chlorine atom at the 6-position of the nicotinamide ring

- Methoxy and methyl substituents on the nitrogen atoms

This specific arrangement enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Research indicates that this compound interacts with multiple biological pathways:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in cell proliferation, potentially leading to anticancer effects.

- Anti-inflammatory Properties : It has been suggested that derivatives of this compound exhibit anti-inflammatory effects, which are crucial in conditions like rheumatoid arthritis.

- Antioxidant Activity : Its structure allows it to function as an antioxidant, mitigating oxidative stress in cells.

Pharmacological Research

Studies have highlighted the following biological activities associated with this compound:

- Antiviral Effects : It has shown promise as an antiviral agent in preliminary studies.

- Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens.

- Metabolic Regulation : It may influence metabolic pathways, potentially aiding in conditions like diabetes.

Data Table: Biological Activities Summary

Study on Anti-inflammatory Effects

A significant study investigated the anti-inflammatory properties of this compound in a rat model of rheumatoid arthritis. The results indicated that:

- Administration : The compound was administered orally.

- Outcomes : There was a notable reduction in paw swelling and inflammatory markers compared to control groups. Histological analysis revealed decreased bone erosion and improved cartilage integrity.

This suggests that the compound may have therapeutic potential in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique characteristics of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| N-Methoxy-N-methylnicotinamide | 0.90 | Lacks chlorine substitution |

| N-Hydroxy-N-methylnicotinamide | 0.89 | Hydroxyl group instead of methoxy |

| 6-Bromo-N-methoxy-N-methylnicotinamide | 0.86 | Bromine substitution at the 6-position |

This table illustrates how slight modifications can lead to significant differences in biological activity, emphasizing the importance of chlorine substitution in enhancing specific pharmacological effects.

Eigenschaften

IUPAC Name |

6-chloro-N-methoxy-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)6-3-4-7(9)10-5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUKASNMWCZHHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CN=C(C=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465762 | |

| Record name | 6-Chloro-N-methoxy-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149281-42-5 | |

| Record name | 6-Chloro-N-methoxy-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-N-methoxy-N-methylnicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.